

# Spectroscopic Profile of (R)-2-(Benzylamino)propan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: (R)-2-(Benzylamino)propan-1-ol

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## Introduction

**(R)-2-(Benzylamino)propan-1-ol**, also known as N-Benzyl-D-alaninol, is a chiral amino alcohol with applications in synthetic organic chemistry and as a building block in the development of pharmaceutical agents. Its molecular formula is  $C_{10}H_{15}NO$ , and it has a molecular weight of approximately 165.23 g/mol [1][2]. Accurate characterization of this compound is essential for quality control and regulatory purposes. This guide provides an in-depth overview of the expected spectroscopic data for **(R)-2-(Benzylamino)propan-1-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

## Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for **(R)-2-(Benzylamino)propan-1-ol**, the following tables summarize predicted data based on the compound's structure and typical spectroscopic values for its functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectroscopic Data (Solvent:  $CDCl_3$ , Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 3.75	Doublet of Doublets	1H	Benzyl CH <sub>2</sub>
~ 3.65	Doublet of Doublets	1H	Benzyl CH <sub>2</sub>
~ 3.50	Doublet of Doublets	1H	CH <sub>2</sub> OH
~ 3.30	Doublet of Doublets	1H	CH <sub>2</sub> OH
~ 2.85	Multiplet	1H	CH(CH <sub>3</sub> )
~ 2.00	Broad Singlet	2H	OH and NH
~ 1.10	Doublet	3H	CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 140	Aromatic C (quaternary)
~ 128.5	Aromatic CH
~ 128.0	Aromatic CH
~ 127.0	Aromatic CH
~ 67.0	CH <sub>2</sub> OH
~ 56.0	CH(CH <sub>3</sub> )
~ 54.0	Benzyl CH <sub>2</sub>
~ 17.0	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol
3350 - 3310	Medium	N-H Stretch	Secondary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic
2970 - 2850	Medium-Strong	C-H Stretch	Aliphatic
1600, 1495, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
1260 - 1000	Strong	C-O Stretch	Primary Alcohol
1130 - 1080	Medium	C-N Stretch	Amine
740, 700	Strong	C-H Bend (out-of-plane)	Monosubstituted Benzene

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Notes
165	[C <sub>10</sub> H <sub>15</sub> NO] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
134	[M - CH <sub>2</sub> OH] <sup>+</sup>	Loss of the hydroxymethyl group
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (Benzylic cleavage)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation
74	[CH(CH <sub>3</sub> )NHCH <sub>2</sub> Ph] <sup>+</sup>	Cleavage adjacent to the alcohol
44	[CH(CH <sub>3</sub> )NH <sub>2</sub> ] <sup>+</sup>	Cleavage of the benzyl group

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These should be adapted based on the specific instrumentation and sample characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-2-(Benzylamino)propan-1-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube. The choice of solvent is critical and can influence chemical shifts[3].
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - For <sup>1</sup>H NMR, a sufficient signal-to-noise ratio can typically be achieved with 16-32 scans.
  - For <sup>13</sup>C NMR, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio[4][5].
- **Data Processing:** Process the acquired Free Induction Decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane, TMS).

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **(R)-2-(Benzylamino)propan-1-ol** is a solid at room temperature, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory[6].
  - **KBr Pellet:** Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.
  - **ATR:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and ensure good contact by applying pressure[6].
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>[7]. A background spectrum of the

empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

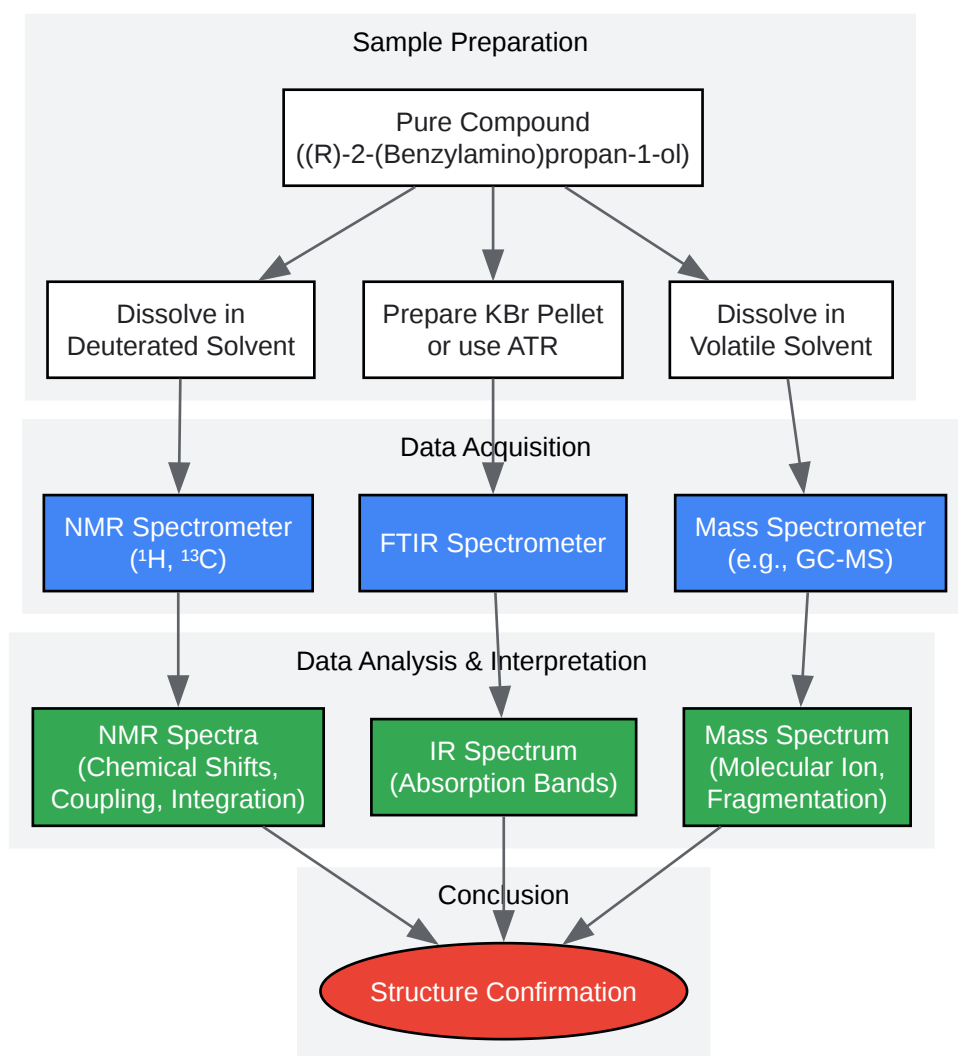
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule[8].

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method[9][10].
  - Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[11][12].
  - Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound[13][14].

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **(R)-2-(Benzylamino)propan-1-ol**.



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Fig. 1: General workflow for spectroscopic analysis.

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